molecular formula C24H42O21 B1462965 3alpha,4beta,3alpha-Galactotetraose CAS No. 56038-38-1

3alpha,4beta,3alpha-Galactotetraose

Cat. No.: B1462965
CAS No.: 56038-38-1
M. Wt: 666.6 g/mol
InChI Key: HEAHRYDVILRNFD-FGKFJTINSA-N
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Description

Molecular Structure Analysis

The molecular formula of 3alpha,4beta,3alpha-Galactotetraose is C24H42O21, and its molecular weight is 666.6 g/mol. The detailed molecular structure is not available in the searched resources.


Physical and Chemical Properties Analysis

This compound is a white to off-white powder . It is soluble in water . The exact physical and chemical properties are not available in the searched resources.

Safety and Hazards

3alpha,4beta,3alpha-Galactotetraose should be stored at -20°C for long-term storage . The boiling point is predicted to be around 1063.6° C at 760 mmHg . The density is predicted to be around 1.8 g/cm3 . The refractive index is predicted to be n20D 1.69 . More detailed safety and hazard information is not available in the searched resources.

Properties

IUPAC Name

(3R,4S,5S,6R)-4-[(2R,3R,4R,5R,6R)-5-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-2,3,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21/c25-1-5-9(29)12(32)14(34)22(40-5)45-20-11(31)7(3-27)41-24(17(20)37)43-18-8(4-28)42-23(15(35)13(18)33)44-19-10(30)6(2-26)39-21(38)16(19)36/h5-38H,1-4H2/t5-,6-,7-,8-,9+,10+,11+,12+,13-,14-,15-,16-,17-,18+,19+,20+,21?,22-,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEAHRYDVILRNFD-FGKFJTINSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)O)O)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)O[C@H]2[C@H]([C@H](O[C@H]([C@@H]2O)O[C@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@H]4[C@H]([C@H](OC([C@@H]4O)O)CO)O)CO)CO)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H42O21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30676999
Record name 3alpha,4beta,3alpha-Galactotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

666.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56038-38-1
Record name 3alpha,4beta,3alpha-Galactotetraose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30676999
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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